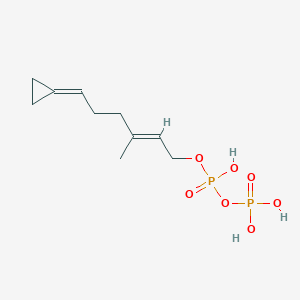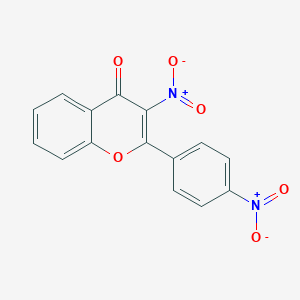
3-Nitro-2-(4-nitrophenyl)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-2-(4-nitrophenyl)chromen-4-one, also known as NNC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Wirkmechanismus
3-Nitro-2-(4-nitrophenyl)chromen-4-one selectively inhibits the activity of PKC by binding to its regulatory domain. This binding prevents the activation of PKC by other signaling molecules, leading to the inhibition of downstream signaling pathways. The inhibition of PKC activity by 3-Nitro-2-(4-nitrophenyl)chromen-4-one has been shown to induce apoptosis in cancer cells and improve insulin sensitivity in diabetic patients.
Biochemische Und Physiologische Effekte
The inhibition of PKC activity by 3-Nitro-2-(4-nitrophenyl)chromen-4-one has been shown to have several biochemical and physiological effects. In cancer cells, 3-Nitro-2-(4-nitrophenyl)chromen-4-one induces apoptosis by activating caspases and inducing the release of cytochrome c from mitochondria. In diabetic patients, 3-Nitro-2-(4-nitrophenyl)chromen-4-one improves insulin sensitivity by increasing glucose uptake and reducing insulin resistance. Additionally, 3-Nitro-2-(4-nitrophenyl)chromen-4-one has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-Nitro-2-(4-nitrophenyl)chromen-4-one has several advantages for lab experiments, including its selectivity for PKC and its ability to induce apoptosis in cancer cells. However, its use in lab experiments is limited by its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 3-Nitro-2-(4-nitrophenyl)chromen-4-one. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of 3-Nitro-2-(4-nitrophenyl)chromen-4-one. Another direction is the investigation of the therapeutic potential of 3-Nitro-2-(4-nitrophenyl)chromen-4-one in other diseases, such as cardiovascular and autoimmune disorders. Additionally, the development of new drug delivery systems for 3-Nitro-2-(4-nitrophenyl)chromen-4-one could improve its solubility and reduce its potential toxicity.
Synthesemethoden
The synthesis of 3-Nitro-2-(4-nitrophenyl)chromen-4-one involves the reaction of 4-nitrophenylacetic acid with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with nitric acid to yield the final compound. The overall synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-Nitro-2-(4-nitrophenyl)chromen-4-one has been widely used in scientific research due to its ability to selectively inhibit protein kinase C (PKC) activity. PKC is a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PKC activity by 3-Nitro-2-(4-nitrophenyl)chromen-4-one has been shown to have therapeutic potential in the treatment of several diseases, including cancer, diabetes, and neurological disorders.
Eigenschaften
CAS-Nummer |
143468-19-3 |
|---|---|
Produktname |
3-Nitro-2-(4-nitrophenyl)chromen-4-one |
Molekularformel |
C15H8N2O6 |
Molekulargewicht |
312.23 g/mol |
IUPAC-Name |
3-nitro-2-(4-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8N2O6/c18-14-11-3-1-2-4-12(11)23-15(13(14)17(21)22)9-5-7-10(8-6-9)16(19)20/h1-8H |
InChI-Schlüssel |
GHWXBUACJPXXCK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
4H-1-Benzopyran-4-one,3-nitro-2-(4-nitrophenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136369.png)
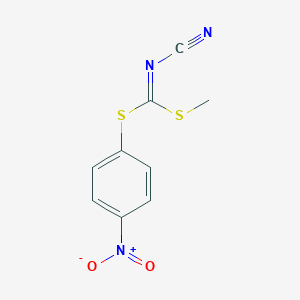
![1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole](/img/structure/B136376.png)
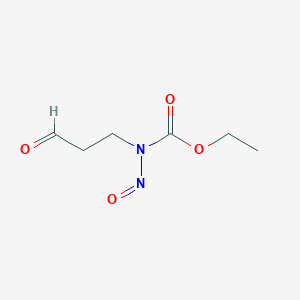
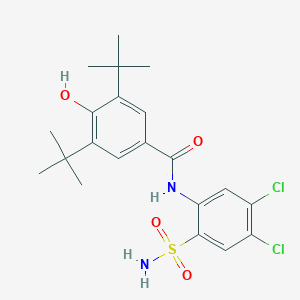
![2-[(3-Pyridinylmethyl)amino]-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B136385.png)
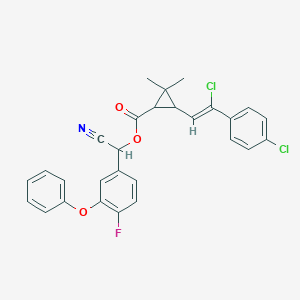
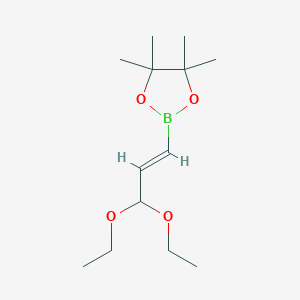
![disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B136391.png)
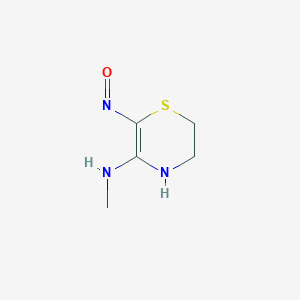
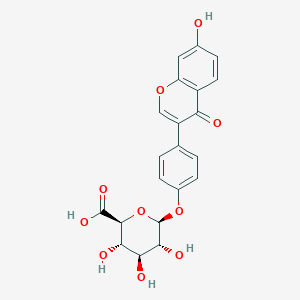
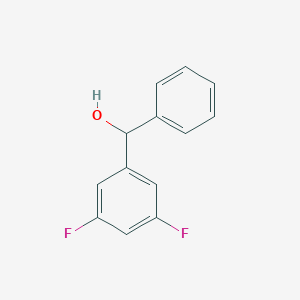
![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B136396.png)
